(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate;methanesulfonic acid
Overview
Description
(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate;methanesulfonic acid is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications
Mechanism of Action
Target of Action
BCX 1470 methanesulfonate primarily targets two enzymes: Factor D and C1s . These enzymes play a crucial role in the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.
Mode of Action
BCX 1470 methanesulfonate acts as a serine protease inhibitor . It inhibits the esterolytic activity of Factor D and C1s . The IC50 values for Factor D and C1s are 96 nM and 1.6 nM respectively , indicating a strong inhibitory effect on these enzymes.
Biochemical Pathways
The inhibition of Factor D and C1s by BCX 1470 methanesulfonate impacts the complement system . This system is a cascade of biochemical pathways that helps or “complements” the ability of antibodies and phagocytic cells to clear pathogens from an organism. By inhibiting Factor D and C1s, BCX 1470 methanesulfonate can potentially modulate immune responses.
Pharmacokinetics
It’s noted that the compound has good water solubility and stability , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The inhibition of Factor D and C1s by BCX 1470 methanesulfonate leads to a blockage of the esterolytic and hemolytic activities of these complement enzymes . This blockage can also prevent the development of RPA-induced edema in rats , suggesting potential therapeutic applications in conditions associated with edema or inflammation.
Action Environment
The action of BCX 1470 methanesulfonate can be influenced by various environmental factors. For instance, the compound’s salt form generally has better water solubility and stability compared to its free form . This suggests that the compound’s efficacy and stability could be influenced by factors such as the pH and ionic strength of its environment.
Biochemical Analysis
Biochemical Properties
BCX 1470 methanesulfonate plays a crucial role in biochemical reactions by inhibiting the esterolytic activity of factor D and C1s. The compound has an IC50 of 96 nM for factor D and 1.6 nM for C1s, making it a highly effective inhibitor . Additionally, BCX 1470 methanesulfonate exhibits 3.4- and 200-fold better inhibition of these enzymes compared to trypsin . This inhibition is essential for studying the complement system’s role in immune responses and inflammation.
Cellular Effects
BCX 1470 methanesulfonate affects various types of cells and cellular processes. It blocks the esterolytic and hemolytic activities of complement enzymes C1s and factor D in vitro, which is crucial for understanding the complement system’s role in immune responses . The compound also inhibits the development of RPA-induced edema in rats, highlighting its potential therapeutic applications in inflammatory conditions .
Molecular Mechanism
The molecular mechanism of BCX 1470 methanesulfonate involves its binding interactions with biomolecules, leading to enzyme inhibition. By inhibiting the esterolytic activity of factor D and C1s, BCX 1470 methanesulfonate prevents the activation of the complement system, thereby reducing inflammation and immune responses . This inhibition is achieved through the compound’s high affinity for the active sites of these enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BCX 1470 methanesulfonate change over time. The compound is stable at room temperature and can be stored at 4°C for extended periods . In vitro studies have shown that BCX 1470 methanesulfonate maintains its inhibitory activity over time, making it a reliable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of BCX 1470 methanesulfonate vary with different dosages in animal models. At lower doses, the compound effectively inhibits the complement system without causing significant adverse effects . At higher doses, BCX 1470 methanesulfonate may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
BCX 1470 methanesulfonate is involved in metabolic pathways related to the complement system. The compound interacts with enzymes such as factor D and C1s, inhibiting their activity and affecting the overall metabolic flux of the complement cascade . This inhibition can lead to changes in metabolite levels, providing insights into the regulation of immune responses.
Transport and Distribution
Within cells and tissues, BCX 1470 methanesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
BCX 1470 methanesulfonate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its inhibitory effects on the complement system . This localization is essential for understanding the compound’s mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzothiophene derivatives with thiophene carboxylates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene structures.
Thiophene carboxylates: Compounds with thiophene rings and carboxylate groups.
Uniqueness
(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate stands out due to its combined benzothiophene and thiophene structure, which imparts unique chemical and biological properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to simpler analogs .
Properties
IUPAC Name |
(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2.CH4O3S/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10;1-5(2,3)4/h1-7H,(H3,15,16);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPAUXMAIOICMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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